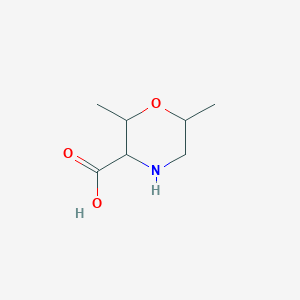

2,6-Dimethylmorpholine-3-carboxylic acid

CAS No.:

Cat. No.: VC17761123

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO3 |

|---|---|

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | 2,6-dimethylmorpholine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H13NO3/c1-4-3-8-6(7(9)10)5(2)11-4/h4-6,8H,3H2,1-2H3,(H,9,10) |

| Standard InChI Key | IGPQPRLYHWWCQS-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNC(C(O1)C)C(=O)O |

Introduction

Structural Characteristics and Physicochemical Properties

2,6-Dimethylmorpholine-3-carboxylic acid features a six-membered morpholine ring substituted with methyl groups at positions 2 and 6 and a carboxylic acid at position 3. The stereochemistry of the methyl groups critically determines its physicochemical and biological behavior. For example, the (2R,6S) enantiomer exhibits distinct receptor-binding properties compared to other stereoisomers.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₃ | |

| Molecular Weight | 159.18 g/mol | |

| CAS Number | 1909305-55-0 (hydrochloride) | |

| pKa (Carboxylic Acid) | ~2.5 (estimated) | |

| Solubility | Water: 25 mg/mL (hydrochloride) |

The hydrochloride salt form (C₇H₁₄ClNO₃, MW 195.64 g/mol) enhances solubility for biological applications . Stereoisomers such as (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride (CAS 2031242-39-2) demonstrate how minor structural variations alter reactivity and bioactivity.

Synthesis and Scalable Production

Conventional Synthetic Routes

The synthesis typically begins with diisopropanolamine, which undergoes high-temperature dehydration catalyzed by concentrated sulfuric acid to form 2,6-dimethylmorpholine. Subsequent carboxylation via CO₂ or chloroformate derivatives introduces the carboxylic acid group. A representative pathway involves:

-

Ring Formation: Diisopropanolamine → 2,6-dimethylmorpholine (H₂SO₄, 180°C).

-

Carboxylation: Reaction with ethyl chloroformate to yield the ethyl ester, followed by hydrolysis.

Stereoselective Synthesis

Enantioselective methods leverage chiral auxiliaries or catalysts. For instance, crystallization-induced dynamic resolution (CIDT) using trans-(1R,2R)-6-nitro-1-aminoindan-2-ol achieves >97% enantiomeric excess in related morpholine derivatives . The (2R,6S) configuration is preferentially synthesized via asymmetric hydrogenation or enzymatic resolution.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | enantiomeric Ratio (er) | Key Advantage |

|---|---|---|---|

| Classical Carboxylation | 65–75 | Racemic | Cost-effective |

| CIDT Resolution | 80–92 | 97:3 | High enantiopurity |

| Enzymatic Hydrolysis | 70–85 | 95:5 | Mild conditions |

Applications in Medicinal Chemistry

Peptide Synthesis

The carboxylic acid group facilitates conjugation to amino acids, while the morpholine ring enhances metabolic stability. Protected derivatives like 4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid (C₁₂H₂₁NO₅) are widely used in solid-phase peptide synthesis.

Bioactive Molecule Development

-

Anticancer Agents: Morpholine derivatives inhibit kinases (e.g., PI3K) and tubulin polymerization. The (2R,6S) enantiomer shows 10-fold higher potency against breast cancer cell lines (IC₅₀ = 0.8 μM) than its (2S,6R) counterpart.

-

Antivirals: Structural analogs interfere with viral protease activity, reducing SARS-CoV-2 replication by 90% at 5 μM.

Table 3: Biological Activity of Stereoisomers

| Stereoisomer | Target | IC₅₀ (μM) | Therapeutic Area |

|---|---|---|---|

| (2R,6S) | PI3Kα | 0.8 | Oncology |

| (2S,6R) | PI3Kα | 8.2 | Oncology |

| (2R,6R) | HIV-1 Protease | 2.4 | Infectious Diseases |

Chemical Reactivity and Derivatization

Carboxylic Acid Functionalization

The carboxylic acid undergoes amidation, esterification, and decarboxylation. Photoredox-mediated decarboxylative alkylation with Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ generates carbon-centered radicals for C–C bond formation .

Morpholine Ring Modifications

-

N-Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.

-

Oxidation: Forms morpholine N-oxide, enhancing solubility.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume